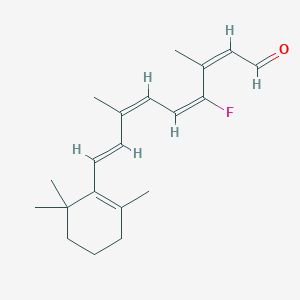
(2Z,4E,6Z,8E)-4-fluoro-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z,4E,6Z,8E)-4-fluoro-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of carotenoids, which are natural pigments found in plants, algae, and photosynthetic bacteria. The unique chemical structure of this compound makes it an attractive candidate for various applications, including scientific research.
Wirkmechanismus
The mechanism of action of (2Z,4E,6Z,8E)-4-fluoro-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal is not fully understood. However, studies have shown that this compound exerts its effects by modulating various signaling pathways in the body. For example, it has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
Studies have shown that (2Z,4E,6Z,8E)-4-fluoro-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal has several biochemical and physiological effects. These include its ability to scavenge free radicals, reduce oxidative stress, and modulate immune responses. Additionally, this compound has been shown to have a protective effect on the cardiovascular system, improve cognitive function, and reduce the risk of certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2Z,4E,6Z,8E)-4-fluoro-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal in lab experiments is its potent antioxidant and anti-inflammatory properties. This makes it an attractive compound for studying the mechanisms of various diseases and developing potential therapeutic agents. However, one of the limitations of using this compound is its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the study of (2Z,4E,6Z,8E)-4-fluoro-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal. One potential direction is to study its effects on various signaling pathways in the body and identify potential targets for therapeutic intervention. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for various diseases. Finally, future research could focus on developing more cost-effective and efficient methods for synthesizing this compound.
Synthesemethoden
The synthesis of (2Z,4E,6Z,8E)-4-fluoro-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal involves several steps. One of the most common methods for synthesizing this compound is through the Wittig reaction. In this reaction, an aldehyde is treated with a phosphonium ylide to form an alkene. The resulting alkene is then subjected to various chemical reactions to produce the final product.
Wissenschaftliche Forschungsanwendungen
(2Z,4E,6Z,8E)-4-fluoro-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of biomedical research. Studies have shown that this compound has potent antioxidant and anti-inflammatory properties, which make it a potential therapeutic agent for various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
142632-01-7 |
|---|---|
Produktname |
(2Z,4E,6Z,8E)-4-fluoro-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal |
Molekularformel |
C20H27FO |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
(2Z,4E,6Z,8E)-4-fluoro-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal |
InChI |
InChI=1S/C20H27FO/c1-15(9-11-19(21)17(3)12-14-22)8-10-18-16(2)7-6-13-20(18,4)5/h8-12,14H,6-7,13H2,1-5H3/b10-8+,15-9-,17-12-,19-11+ |
InChI-Schlüssel |
HMXYWEZVSLRROK-ANICFBOKSA-N |
Isomerische SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C(/C(=C\C=O)/C)\F)/C |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=C(C(=CC=O)C)F)C |
Kanonische SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=C(C(=CC=O)C)F)C |
Synonyme |
9,11-DCFR 9,11-dicis-12-fluororhodopsin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




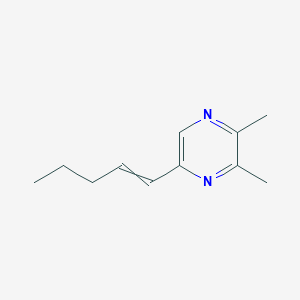
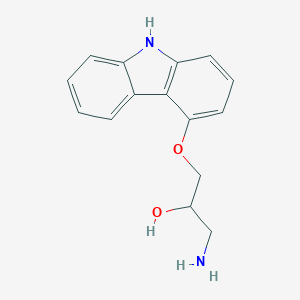
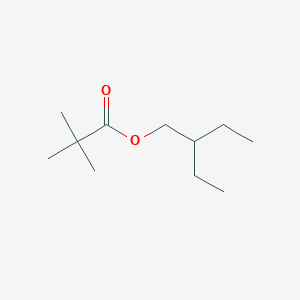

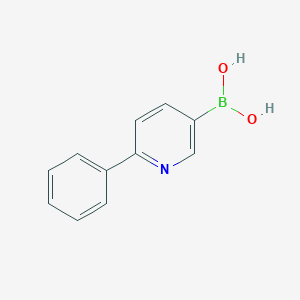


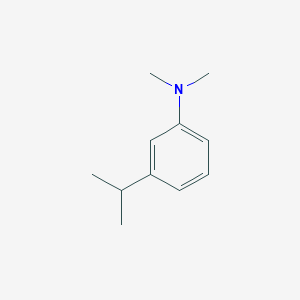
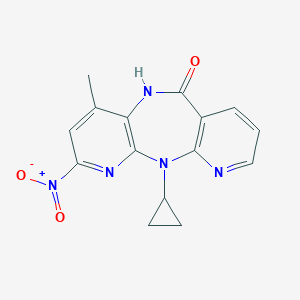
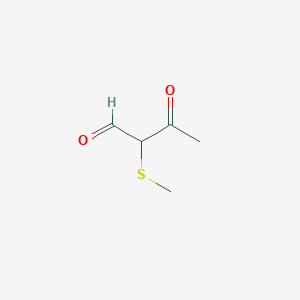
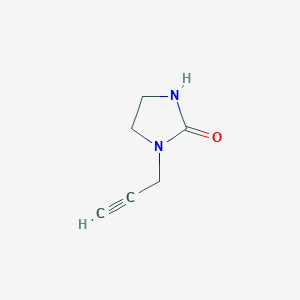
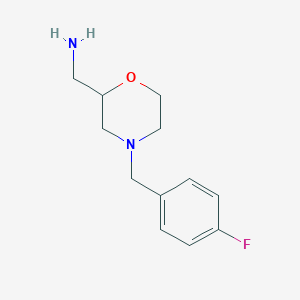
![5-Fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one](/img/structure/B137589.png)